molecular formula C11H17N3O2S2 B2935369 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097894-73-8

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2935369
CAS No.: 2097894-73-8
M. Wt: 287.4
InChI Key: RYAXLKOFYDDGCJ-UHFFFAOYSA-N
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Description

5-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097894-73-8) is a sophisticated synthetic bicyclic compound of significant interest in modern chemical research . Its molecular formula is C11H17N3O2S2, with a molecular weight of 287.40 g/mol . The structure features a unique 2-thia-5-azabicyclo[2.2.1]heptane scaffold bridged by a sulfonyl group to a 1-isopropyl-1H-imidazole ring, creating a complex three-dimensional architecture . This configuration, particularly the incorporation of sulfur and the sulfonamide linker, is highly relevant in medicinal and agrochemical discovery, as sulfur-containing compounds are known to contribute to favorable pharmacokinetic profiles and target binding affinity . The compound's computed properties, including a topological polar surface area (TPSA) of 88.9 Ų and an XLogP3 of 0.9, suggest good membrane permeability, making it a valuable scaffold for developing bioactive molecules . Researchers utilize this compound as a key intermediate in constructing more complex molecular architectures, particularly in the synthesis of novel ligands and potential pharmacophores . Its rigid bicyclic framework and the presence of multiple heteroatoms make it a promising building block in drug discovery, chemical biology probe development, and materials science. This product is intended for research and development purposes strictly in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

5-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S2/c1-8(2)13-5-11(12-7-13)18(15,16)14-4-10-3-9(14)6-17-10/h5,7-10H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAXLKOFYDDGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound notable for its unique bicyclic structure, which includes both sulfur and nitrogen functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors and other neurotransmitter systems. Here, we explore its biological activity, synthesis, and related research findings.

Structural Characteristics

The compound features a bicyclo[2.2.1]heptane core, characterized by a saturated bicyclic system, which is substituted with a sulfonyl group linked to an imidazole ring. This structural arrangement is believed to contribute to its pharmacological profile.

Comparative Structural Analysis

Compound NameStructure TypeNotable Features
7-Azabicyclo[2.2.1]heptaneBicyclicKnown for its activity as a cholinergic receptor ligand
Imidazolium saltsHeterocyclicExhibits antimicrobial properties
ThienopyridinesHeterocyclicUsed in cardiovascular treatments

The unique combination of bicyclic framework with sulfur and nitrogen may confer distinct pharmacological properties not found in other similar compounds.

Neurotransmitter Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in modulating neurotransmitter systems. These activities suggest potential applications in treating neurological disorders and enhancing cognitive function:

  • Nicotinic Acetylcholine Receptors : Preliminary studies suggest that this compound may act as a ligand for these receptors, which are critical in various neurological functions.

Antiviral and Anticancer Potential

Compounds with similar structural motifs have shown promising antiviral and anticancer properties:

  • Antiviral Activity : Analogous compounds have demonstrated efficacy against viruses like hepatitis C by inhibiting NS5B RNA polymerase with IC50 values below 35 μM. While specific data on this compound is limited, its structural analogs suggest potential antiviral activity.
  • Anticancer Activity : The imidazole scaffold has been extensively studied for its anticancer properties. Compounds featuring imidazole rings have been noted to inhibit cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), disrupting cancer cell proliferation pathways .

Case Studies

Case Study 1: Antiviral Efficacy

A study highlighted the antiviral effects of thiazolidinone derivatives against HCV, where compounds showed IC50 values ranging from 31.9 μM to 32.2 μM. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable activity.

Case Study 2: Anticancer Activity

Research on imidazole derivatives indicates their effectiveness in inhibiting cancer cell lines. One study reported that imidazole-based compounds exhibited IC50 values as low as 0.26 μM against various cancer types, suggesting that this compound could potentially be explored for similar applications .

Comparative Analysis Table

CompoundTargetIC50 (μM)Activity Type
Thiazolidinone DerivativeHCV NS5B RNA Polymerase31.9 - 32.2Antiviral
Imidazole DerivativeVarious Cancer Lines0.26 - 0.35Anticancer
5-((1-isopropyl...)TBDTBDPotentially Antiviral/Anticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
5-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2-Thia-5-azabicyclo[2.2.1]heptane Sulfonyl-linked 1-isopropylimidazole C₁₃H₂₀N₄O₂S₂ 336.46 Rigid core, polar sulfonyl group, imidazole for H-bonding/π interactions
5-[4-(5)-Imidazolyl]bicyclo[2.2.1]heptane (endo/exo isomers) Bicyclo[2.2.1]heptane Imidazolyl group C₁₀H₁₃N₃ 175.23 Rigid bicyclic system; studied as α-chymotrypsin model
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane 2-Thia-5-azabicyclo[2.2.1]heptane 4-Chlorophenyl-cyclopentanecarbonyl C₁₇H₂₀ClNOS 321.86 Chlorophenyl group for lipophilicity; carbonyl for reactivity
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide 2-Thia-5-azabicyclo[2.2.1]heptane Sulfone (SO₂) at position 2 C₅H₉NO₂S 147.20 Simplified structure; sulfone group enhances polarity
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-Oxa-5-azabicyclo[2.2.1]heptane Chloro-cyclopropylpyrimidine C₁₂H₁₄ClN₃O 251.71 Oxygen replaces sulfur; pyrimidine for aromatic interactions

Key Comparative Insights:

Core Modifications: The 2-thia-5-aza core in the target compound contrasts with the 2-oxa-5-aza variant in . Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may influence ring strain, solubility, and metabolic stability.

Functional Group Impact :

  • The sulfonyl-imidazole group in the target compound introduces strong electron-withdrawing effects and hydrogen-bonding capacity, unlike the chlorophenyl-cyclopentanecarbonyl group in , which prioritizes lipophilicity and steric bulk .
  • The sulfone in lacks the imidazole ring but shares polarity with the target compound’s sulfonyl group, suggesting shared solubility profiles .

Biological and Synthetic Relevance :

  • Imidazole-containing derivatives (e.g., and the target compound) are often explored for enzyme inhibition due to imidazole’s role in coordinating metal ions or participating in acid-base catalysis .
  • The pyrimidine substituent in highlights the versatility of bicyclic cores in accommodating aromatic heterocycles, which are common in drug design .

Molecular Weight and Complexity :

  • The target compound (MW 336.46) is heavier than simpler analogs like (MW 147.20), reflecting the added complexity of the sulfonyl-imidazole group. This may impact pharmacokinetics, such as absorption and distribution.

Q & A

How can researchers optimize the synthesis of 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane to improve yield and purity?

Methodological Answer:
Synthetic optimization should focus on reaction conditions and purification strategies. For example:

  • Coupling Reactions : Use lithium carboxylate intermediates (e.g., Intermediate 19 in ) with nucleophiles like piperazine-2,6-dione under controlled anhydrous conditions to minimize side reactions.
  • Catalytic Efficiency : Introduce green catalysts (e.g., NaOMe in refluxing MeOH/EtOH, as in ) to enhance stereochemical control and reduce reaction time.
  • Purification : Employ column chromatography with gradients of polar/non-polar solvents (e.g., EtOAc/hexane) to isolate the sulfonyl-bicyclic product. Monitor purity via TLC and confirm with ¹H NMR (e.g., δ 11.52 ppm for NH protons in DMSO-d₆) and ESI-MS (m/z 658.9 [M+H]⁺) .

What advanced analytical techniques are recommended to resolve contradictions in spectral data during structural characterization?

Methodological Answer:
Conflicting spectral data (e.g., unexpected splitting in NMR or ambiguous mass fragments) can be addressed by:

  • Multi-Nuclear NMR : Combine ¹H, ¹³C, and DEPT-135 NMR to assign all carbons in the bicyclic core and imidazole-sulfonyl moiety. Compare with literature data for analogous systems (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane derivatives in ) .
  • High-Resolution Mass Spectrometry (HRMS) : Use HRMS to distinguish isobaric fragments and confirm molecular formula (e.g., C₁₄H₂₀N₄O₂S₂ for the target compound).
  • X-ray Crystallography : If crystalline, determine absolute configuration via single-crystal X-ray analysis, as demonstrated for spiro-isoquinoline derivatives in .

How can researchers design experiments to evaluate the compound’s solubility and stability in biological assay buffers?

Methodological Answer:

  • Solubility Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using dynamic light scattering (DLS) to detect aggregation. Reference solubility trends of structurally related 4-thia-1-azabicyclo[3.2.0]heptane derivatives in solvents like methanol or dioxane () .
  • Stability Studies : Conduct accelerated stability testing under varying pH (3–9) and temperatures (4–37°C). Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) and correlate with NMR peak integrity.

What strategies are effective for confirming stereochemical outcomes in the bicyclic core during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Employ enantiomerically pure starting materials (e.g., trans-4-hydroxy-L-proline in ) to enforce stereochemical control during ring closure .
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate diastereomers. Validate with optical rotation measurements and compare to literature values for (1S,4S)-configured analogs ( ) .
  • Mechanistic Studies : Perform DFT calculations to predict transition-state energetics for sulfonylation or cyclization steps, as seen in Portoghese’s synthesis ( ) .

How should researchers approach bioactivity studies given the lack of direct pharmacological data for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Modeling : Compare the sulfonyl-imidazole motif to known bioactive analogs (e.g., 5-nitroimidazole derivatives in ) to predict antibacterial or antiparasitic activity .
  • In Vitro Assays : Screen against target enzymes (e.g., bacterial β-lactamases) using fluorescence-based assays. Include positive controls like clavulanic acid () and assess IC₅₀ values .
  • Toxicity Profiling : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays, referencing ecotoxicological frameworks from for environmental risk assessment .

What methodologies are suitable for analyzing environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 5–9) and monitor degradation products via LC-MS/MS. Compare to fragmentation patterns of related bicyclic compounds () .
  • Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial breakdown. Apply GC-MS to detect volatile metabolites (e.g., SO₂ or imidazole fragments) .

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